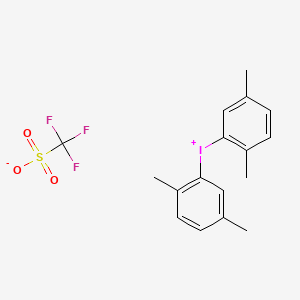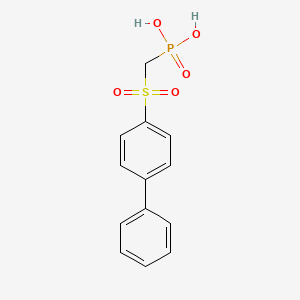
Bis(2,5-dimethylphenyl)iodonium triflate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,5-dimethylphenyl)iodonium triflate is a hypervalent iodine compound with the molecular formula C17H18F3IO3S. It is a yellow to white solid with a melting point of 172 to 175 °C . This compound is part of the diaryliodonium salts family, which are known for their high electrophilicity and versatility in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diaryliodonium salts, including bis(2,5-dimethylphenyl)iodonium triflate, typically involves the oxidation of iodoarenes to the corresponding λ3-iodanes, followed by ligand exchange with arenes or organometallic arenes . This process can be achieved stepwise or in a one-pot reaction. Most synthetic approaches to iodonium salts are conducted under acidic conditions, although some neutral or basic conditions have been developed .
Industrial Production Methods
A scalable electrochemical synthesis method has been developed for diaryliodonium salts. This method involves anodic oxidation of iodobiaryls and iodoarene/arene mixtures in a simple undivided electrolysis cell in a solvent mixture of MeCN–HFIP–TfOH without any added electrolyte salts . This atom-efficient process does not require chemical oxidants and generates no chemical waste, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Bis(2,5-dimethylphenyl)iodonium triflate undergoes various types of reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Substitution: It is used as an arylating agent for a wide range of nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles, metal catalysts, and other electrophilic reagents. The reactions are typically carried out under acidic, neutral, or basic conditions, depending on the desired outcome .
Major Products
The major products formed from reactions involving this compound are arylated compounds, which are valuable intermediates in the synthesis of various organic molecules .
Scientific Research Applications
Bis(2,5-dimethylphenyl)iodonium triflate has a wide range of applications in scientific research, including:
Chemistry: It is used as an arylating agent in organic synthesis and as an oxidizing agent.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which bis(2,5-dimethylphenyl)iodonium triflate exerts its effects involves the transfer of an aryl group to a nucleophile. This process is facilitated by the high electrophilicity of the iodonium ion, which makes it an effective arylating agent . The molecular targets and pathways involved in its reactions depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
- Diphenyliodonium triflate
- Bis(4-methylphenyl)iodonium triflate
- Bis(4-tert-butylphenyl)iodonium triflate
Uniqueness
Bis(2,5-dimethylphenyl)iodonium triflate is unique due to its specific substitution pattern on the phenyl rings, which can influence its reactivity and selectivity in organic synthesis . This makes it a valuable reagent for specific applications where other diaryliodonium salts may not be as effective.
Properties
Molecular Formula |
C17H18F3IO3S |
|---|---|
Molecular Weight |
486.3 g/mol |
IUPAC Name |
bis(2,5-dimethylphenyl)iodanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C16H18I.CHF3O3S/c1-11-5-7-13(3)15(9-11)17-16-10-12(2)6-8-14(16)4;2-1(3,4)8(5,6)7/h5-10H,1-4H3;(H,5,6,7)/q+1;/p-1 |
InChI Key |
NOYGJUFDVACLMX-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1)C)[I+]C2=C(C=CC(=C2)C)C.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[(1S)-1-aminoethyl]-1,3-thiazol-4-yl}-2,6-di-tert-butylphenol](/img/structure/B12532203.png)
![3,6-Di([2,2'-bithiophen]-5-yl)-1,2,4,5-tetrazine](/img/structure/B12532207.png)

![N-[2-(Propan-2-YL)-9H-thioxanthen-9-ylidene]hydroxylamine](/img/structure/B12532214.png)
![Phosphonic acid, [2-phosphono-1-(3-pyridinyl)ethyl]-](/img/structure/B12532216.png)
![(3E)-3-{[2-(Dimethylamino)ethyl]imino}-1-phenylbutan-1-one](/img/structure/B12532230.png)

![N,N-Bis(2-hydroxyethyl)-4-{[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzenesulfonamide](/img/structure/B12532249.png)
![[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-[(1S)-1-[(5E)-5-(6-diphenylphosphanylcyclohexa-2,4-dien-1-ylidene)cyclopenta-1,3-dien-1-yl]ethyl]phosphane;cyclopenta-1,3-diene;iron(2+)](/img/structure/B12532255.png)


![2,2'-Sulfanediylbis{N-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]acetamide}](/img/structure/B12532287.png)

![6-[3-[4,6-bis(dodecylamino)-1,3,5-triazin-2-yl]phenyl]-2-N,4-N-didodecyl-1,3,5-triazine-2,4-diamine](/img/structure/B12532294.png)
